3-(3-Aminoprop-1-yn-1-yl)benzamide
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Overview
Description
3-(3-Aminoprop-1-yn-1-yl)benzamide is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an aminopropynyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminoprop-1-yn-1-yl)benzamide typically involves the reaction of 3-bromoprop-1-yne with benzamide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminoprop-1-yn-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminopropynyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-(3-Aminoprop-1-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminoprop-1-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminoprop-1-yn-1-yl)benzoic acid
- 3-(3-Aminoprop-1-yn-1-yl)phenol
- 3-(3-Aminoprop-1-yn-1-yl)aniline
Uniqueness
3-(3-Aminoprop-1-yn-1-yl)benzamide is unique due to its specific aminopropynyl group attached to the benzamide structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(3-aminoprop-1-ynyl)benzamide |
InChI |
InChI=1S/C10H10N2O/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,6,11H2,(H2,12,13) |
InChI Key |
VMBYFGCEMFEKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C#CCN |
Origin of Product |
United States |
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